molecular formula C12H17N B12994109 Cyclobutyl(m-tolyl)methanamine

Cyclobutyl(m-tolyl)methanamine

Cat. No.: B12994109
M. Wt: 175.27 g/mol
InChI Key: PXSDPIQFXJCIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclobutyl and Bicyclobutane Architectures in Molecular Design

The use of cyclobutane (B1203170) and the even more strained bicyclobutane rings is a strategic choice in molecular design, driven by the unique properties these structures confer. nih.govresearchgate.net Chemists are increasingly moving away from flat, two-dimensional molecules and embracing sp³-rich, three-dimensional structures to better interact with the complex spatial arrangements of biological targets like proteins. nih.gov

Cyclobutane rings serve as conformationally restricted scaffolds. researchgate.netresearchgate.net Unlike a flexible alkyl chain, a cyclobutane ring limits the possible shapes a molecule can adopt, which can reduce the entropic penalty upon binding to a target and lead to stronger interactions. nih.gov This puckered, non-planar structure is a key feature that medicinal chemists exploit. ru.nl

Furthermore, the inclusion of saturated rings like cyclobutane can improve a molecule's physicochemical properties. Increased saturation often correlates with higher water solubility and lower melting points, which are desirable traits for drug candidates. nih.gov The cyclobutyl ring can act as a bioisostere, replacing other groups like aromatic rings or larger cyclic systems to enhance properties such as metabolic stability or to fill specific hydrophobic pockets in target enzymes. nih.govru.nl

Bicyclobutanes are among the most strained isolable organic compounds. researchgate.net This high strain energy makes them highly reactive and versatile building blocks in organic synthesis. researchgate.netchinesechemsoc.org Through strain-release reactions, they can be transformed into a wide variety of complex molecular scaffolds, including cyclobutanes and bicyclo[n.1.1]alkanes, which are valuable as bioisosteres for substituted arenes in drug design. researchgate.netchinesechemsoc.orgacs.org

Table 1: Comparative Properties of Small Cycloalkanes This table illustrates the differences in strain and reactivity among small cycloalkanes.

PropertyCyclopropane (B1198618)CyclobutaneCyclopentane
Ring Strain (kcal/mol) ~27.5~26.5~6.5
Reactivity HighModerateLow
C-C Bond Angle 60°~88° (puckered)~105° (envelope)
Reaction with H₂SO₄ ReactsDoes not reactInert

Data sourced from scientific literature discussing cycloalkane properties. nih.gov

Overview of Academic Research Trajectories for Cyclobutyl Methanamine Derivatives

Research into cyclobutyl methanamine derivatives has evolved significantly, moving from classical synthetic routes to more sophisticated and efficient modern methodologies.

Historically, the synthesis of functionalized four-membered rings often required multi-step protocols. For instance, the creation of cyclobutylmethylamine derivatives might involve the alkylation of compounds like diethyl malonate with 1,3-dibromopropane, followed by a series of transformations to install the amine group.

Contemporary research has focused on developing more direct and versatile synthetic methods. Key advancements include:

Catalytic Reactions: Palladium-catalyzed reactions have emerged as a powerful tool for creating cyclobutane products through novel carboamination reactions of alkenes. Silver-catalyzed arylations of N-tosylaziridines also provide efficient routes to β-aryl amine derivatives. acs.org

[2+2] Cycloadditions: High-pressure [2+2] cycloaddition reactions are used to construct the cyclobutane core. For example, the reaction between sulfonyl allenes and enamines can produce cyclobutane scaffolds that are then further functionalized. ru.nl

Strain-Release Functionalization: The inherent strain in bicyclobutanes is exploited in "strain-release amination" reactions, where amines add across the central C-C bond to rapidly generate complex cyclobutyl amine structures. researchgate.net

Biocatalysis: Engineered enzymes, such as variants of P450BM3, are now used for the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. nih.gov This enzymatic approach allows for the creation of specific regio- and stereoisomers that would be difficult to access through traditional synthesis, providing valuable chiral building blocks for drug discovery. nih.gov

These advanced methods facilitate the creation of libraries of diverse cyclobutane derivatives for screening in medicinal chemistry. ru.nlresearchgate.net Research applications for these scaffolds are broad, with studies exploring their use as histamine (B1213489) H3 receptor antagonists for cognitive disorders and as inhibitors of protein-protein interactions in cancer research. google.comnih.gov The development of these synthetic strategies is crucial for unlocking the full potential of cyclobutane-containing molecules in science.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclobutyl-(3-methylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10,12H,3,5-6,13H2,1H3

InChI Key

PXSDPIQFXJCIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCC2)N

Origin of Product

United States

Mechanistic Investigations of Reactivity and Transformation Pathways in Cyclobutyl M Tolyl Methanamine Systems

Carbocation Chemistry and Skeletal Rearrangement Processes within Cyclobutyl Frameworks

The formation of a carbocation on or adjacent to a cyclobutane (B1203170) ring is a gateway to diverse and often complex skeletal rearrangements. These transformations are primarily driven by the release of ring strain and the formation of more stable carbocationic intermediates. stackexchange.com In the context of cyclobutyl(m-tolyl)methanamine, a carbocation could be generated at the benzylic position through various methods, initiating a cascade of rearrangements.

One of the most common rearrangement pathways for a cyclobutylcarbinyl cation is ring expansion to a cyclopentyl cation. stackexchange.comechemi.com This process is thermodynamically favorable due to two main factors: the relief of the significant angle strain inherent in the four-membered cyclobutane ring and the conversion of a primary or secondary carbocation to a more stable secondary or tertiary carbocation within the five-membered ring. masterorganicchemistry.com For instance, the solvolysis of a cyclobutylmethyl derivative often leads to a mixture of products, with cyclopentyl derivatives being major components.

Conversely, a carbocation directly on the cyclobutane ring can undergo ring contraction to form a cyclopropylcarbinyl cation. stackexchange.com The exceptional stability of the cyclopropylcarbinyl cation, arising from the interaction of the empty p-orbital with the "banana bonds" of the cyclopropane (B1198618) ring, provides a strong driving force for this transformation. echemi.com The equilibrium between cyclobutyl, cyclopropylcarbinyl, and even homoallyl cations can lead to a complex product distribution depending on the reaction conditions and the substitution pattern of the cyclobutane ring. ic.ac.uk

Initial CarbocationRearrangement PathwayResulting CarbocationDriving Force(s)
Cyclobutylcarbinyl CationRing ExpansionCyclopentyl CationRelief of ring strain, Formation of a more stable carbocation
Cyclobutyl CationRing ContractionCyclopropylcarbinyl CationFormation of a highly stabilized non-classical carbocation

Nucleophilic Characteristics and Derivatization Potential of the Amine Functionality

The primary amine group in this compound is a key functional handle, imparting nucleophilic character to the molecule and enabling a wide array of derivatization reactions. The nucleophilicity of an amine is influenced by several factors, including the electronic nature of its substituents and steric hindrance around the nitrogen atom. masterorganicchemistry.com The presence of the electron-donating m-tolyl group can slightly enhance the electron density on the nitrogen, thereby increasing its basicity and nucleophilicity compared to a simple alkylamine.

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile in reactions with various electrophiles. Standard derivatization reactions for primary amines, such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines, are all applicable to this compound. These reactions provide a straightforward means to introduce new functional groups and build molecular complexity.

The steric environment around the amine is another critical factor. While the cyclobutyl group is more sterically demanding than a simple methyl or ethyl group, it is generally less bulky than a tert-butyl group. Therefore, the nucleophilicity of the amine in this compound is expected to be significant, though potentially attenuated in reactions with highly hindered electrophiles. masterorganicchemistry.com The relative nucleophilicity of amines is often correlated with their basicity, with stronger bases typically being stronger nucleophiles, although steric effects can sometimes override this trend. masterorganicchemistry.com

Catalytic Activation and Ring-Opening Mechanisms

The strained C-C bonds of the cyclobutane ring in this compound can be activated by transition metal catalysts, leading to ring-opening and the formation of new molecular frameworks. Rhodium and gold catalysts have proven particularly effective in mediating such transformations.

Rhodium catalysts are well-known for their ability to generate rhodium carbenoid species from diazo compounds. nih.govwikipedia.org These reactive intermediates can undergo a variety of transformations, including C-H insertion and cyclopropanation. nih.govlibretexts.org While not a direct ring-opening of the cyclobutane itself, rhodium-catalyzed C-H functionalization can be used to introduce functionality onto the cyclobutane ring, which may then facilitate subsequent ring-opening reactions. nih.govacs.org

More directly relevant to ring-opening are reactions involving the formation of metallocyclobutane intermediates. These species are key intermediates in olefin metathesis reactions, including ring-opening metathesis polymerization (ROMP). mit.edursc.org In the context of cyclobutane derivatives, a transition metal catalyst can insert into a C-C bond of the ring to form a metallocyclobutane, which can then undergo further transformations to yield ring-opened products. The precise mechanism and product distribution are highly dependent on the nature of the catalyst, ligands, and substrate. mit.edu

Catalyst SystemKey IntermediateTypical TransformationPotential Outcome for Cyclobutane Systems
Rhodium(II) / Diazo CompoundRhodium CarbenoidC-H Insertion, CyclopropanationFunctionalization of the cyclobutane ring
Ruthenium or Molybdenum AlkylideneMetallocyclobutaneRing-Opening MetathesisFormation of acyclic dienes

Gold(I) complexes are powerful π-acids that can activate alkynes, allenes, and alkenes towards nucleophilic attack. researchgate.netacs.org In a system containing this compound, the amine functionality can act as an intramolecular or intermolecular nucleophile. If an unsaturated moiety is present elsewhere in the molecule or added as a reaction partner, gold(I) catalysis can facilitate the addition of the amine to the activated multiple bond. beilstein-journals.orgbeilstein-journals.org

Pericyclic Reactions and Sigmatropic Rearrangements Involving Cyclobutyl Rings

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The cyclobutane ring and its unsaturated derivatives are classic substrates for certain types of pericyclic reactions, particularly electrocyclic reactions. libretexts.orgox.ac.uk The thermal ring-opening of a cyclobutene (B1205218) to a 1,3-butadiene (B125203) is a well-studied example of a 4π-electron electrocyclic reaction that proceeds via a conrotatory motion of the substituents on the breaking C-C bond. libretexts.orgic.ac.uk While this compound itself is saturated, derivatives containing a double bond within the ring could undergo such transformations.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.orgfiveable.me These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. wikipedia.org The Cope rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene, and the Claisen rearrangement, the analogous reaction of an allyl vinyl ether, are prominent examples. youtube.com Introducing unsaturation into the side chain of this compound could create substrates for sigmatropic rearrangements where the cyclobutane ring influences the stereochemical outcome or participates in subsequent reactions. For instance, placing a vinyl group on the cyclobutane ring could set the stage for a Cope rearrangement upon heating, potentially leading to a ring-expanded product. The release of ring strain can be a powerful driving force in such rearrangements. uh.edu

Advanced Spectroscopic and Structural Characterization of Cyclobutyl M Tolyl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides granular information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The real-time analysis of chemical reactions provides invaluable kinetic and mechanistic insights. In situ ¹H NMR spectroscopy is a powerful, non-invasive technique for continuously monitoring the progress of reactions, such as the synthesis of Cyclobutyl(m-tolyl)methanamine derivatives. By tracking the disappearance of starting material signals and the appearance of product signals directly in the reaction vessel, chemists can optimize reaction conditions and accurately determine the solution yield without the need for isolation and purification. researchgate.netnih.govbeilstein-journals.orgnih.gov

For a typical synthesis, characteristic proton signals of the this compound product can be distinguished from the reactants. For instance, the methine proton (CH-N) adjacent to the cyclobutyl and m-tolyl groups would present a unique chemical shift and multiplicity. The protons on the cyclobutyl ring and the tolyl group would also have distinct resonances. nih.govlibretexts.orgchemicalbook.com By integrating these characteristic signals relative to an internal standard, the concentration of the product can be quantified over time.

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring

Time (min)Reactant A Integral (Normalized)Product B Integral (Normalized)Solution Yield (%)
01.000.000
300.750.2525
600.520.4848
1200.210.7979
2400.050.9595

This interactive table illustrates the typical data obtained from in situ ¹H NMR monitoring, allowing for the calculation of reaction kinetics and final solution yield.

For chiral derivatives of this compound, which may exist as enantiomers or diastereomers, determining the absolute stereochemistry is crucial. Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a premier NMR technique for this purpose. It detects through-space correlations between protons that are in close spatial proximity (typically < 5 Å), regardless of their through-bond connectivity. ceitec.czyoutube.comyoutube.com

By analyzing the cross-peaks in a NOESY spectrum, the relative orientation of substituents can be determined. For example, a NOE correlation between a proton on the cyclobutyl ring and a proton on the m-tolyl group would indicate that these groups are on the same face of the molecule in a particular conformation. This information is instrumental in assigning the relative and, in conjunction with other data, the absolute stereochemistry of stereoisomers. acs.orgnih.govproprep.comresearchgate.netindiana.eduresearchgate.net

Table 2: Representative NOESY Correlations for a Diastereomer of a this compound Derivative

Proton 1 (¹H, ppm)Proton 2 (¹H, ppm)Correlation IntensityImplied Spatial Proximity
3.85 (CH-N)2.30 (Tolyl-CH₃)StrongMethine and Methyl groups are spatially close
3.85 (CH-N)2.10 (Cyclobutyl-Hα)MediumMethine and Cyclobutyl-Hα are on the same side
7.15 (Tolyl-ArH)2.10 (Cyclobutyl-Hα)WeakAromatic and Cyclobutyl protons are in proximity
2.30 (Tolyl-CH₃)1.95 (Cyclobutyl-Hβ)NoneMethyl and Cyclobutyl-Hβ groups are distant

This interactive table demonstrates how NOESY cross-peak intensities can be interpreted to build a 3D model of the molecule's stereochemistry.

X-ray Crystallography for Solid-State Molecular Structure Validation

While NMR provides structural information in solution, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically reconstructed into a precise atomic model. For derivatives of this compound that form suitable crystals, this method provides unambiguous validation of connectivity, conformation, and absolute stereochemistry. nih.govresearchgate.net

The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles. In the context of this compound derivatives, crystallographic data can confirm the puckering of the cyclobutane (B1203170) ring and the relative orientation of the m-tolyl substituent. researchgate.netacs.orgresearchgate.netnih.govresearchgate.netnih.govjhu.edu This solid-state data is invaluable for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
C-N Bond Length (Å)1.475
C-C-N Bond Angle (°)112.5

This interactive table presents typical crystallographic parameters that would be obtained from an X-ray structure determination, providing a precise geometric description of the molecule.

Chromatographic and Hyphenated Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating complex mixtures, including isomers. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in the analysis of this compound derivatives. sepscience.comtandfonline.comgo-jsb.nl

These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Purity is typically determined by HPLC with UV detection, where the area of the main peak is compared to the total area of all peaks in the chromatogram. chim.itchromatographyonline.comscielo.brhelsinki.firesearchgate.net For chiral derivatives, specialized chiral stationary phases can be used to separate enantiomers, allowing for the determination of enantiomeric excess (ee). chiraltech.comnih.govchromatographyonline.commdpi.comwaters.com

LC-MS combines the separation power of LC with the detection capabilities of mass spectrometry, providing not only retention time data but also the mass-to-charge ratio of the eluting compounds. researchgate.netfishersci.com This is particularly useful for identifying impurities and confirming the molecular weight of the target compound. nih.gov UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. chiraltech.com

Table 4: Example HPLC Purity Analysis and Chiral Separation Data

Analysis TypeColumnMobile PhaseRetention Time (min)Peak Area (%)
Purity (Achiral)C18Acetonitrile/Water5.4299.8
Chiral SeparationChiralpak AD-HHexane/Isopropanol8.15 (R-isomer)49.9
Chiral SeparationChiralpak AD-HHexane/Isopropanol9.32 (S-isomer)50.1

This interactive table shows representative data from HPLC analyses, illustrating both a high-purity achiral sample and the successful separation of a racemic mixture into its constituent enantiomers.

Theoretical and Computational Chemistry Studies on Cyclobutyl M Tolyl Methanamine and Its Reactive Intermediates

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Pathways

Quantum mechanical calculations offer a foundational approach to understanding the energetics and geometries of molecules and the transition states that connect them. These methods are crucial for mapping out reaction pathways and predicting the feasibility of chemical transformations.

Calculation TypeInformation ObtainedRelevance to Cyclobutyl(m-tolyl)methanamine
Geometry OptimizationLowest energy structure of reactants, products, and intermediatesPredicts the stable conformations of the molecule.
Frequency CalculationCharacterization of stationary points (minima or transition states) and zero-point vibrational energiesConfirms the nature of optimized structures and provides thermodynamic corrections.
Transition State SearchGeometry and energy of the highest point on the reaction pathwayIdentifies the energetic barrier for reactions such as N-dealkylation or ring-opening of the cyclobutyl group.
Intrinsic Reaction Coordinate (IRC)The path connecting the transition state to the reactants and productsConfirms that the found transition state correctly links the desired chemical species.

Computational Rationalization of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products, leading to questions of stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another). Computational methods, particularly DFT, can be employed to rationalize and predict these outcomes. By comparing the activation energies of the different pathways leading to various stereoisomers or regioisomers, chemists can predict which product will be favored. For this compound, this could be relevant in reactions involving chiral catalysts or in transformations where the m-tolyl group directs reactivity to a specific position on the aromatic ring.

Electronic Structure Analysis and Prediction of Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Various computational tools can be used to analyze the distribution of electrons and to calculate reactivity descriptors. These descriptors, derived from the molecular orbitals, can predict where a molecule is most likely to undergo electrophilic or nucleophilic attack. For this compound, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the most electron-rich and electron-poor regions, respectively. Other descriptors, such as atomic charges and electrostatic potential maps, provide a more intuitive picture of the molecule's reactive sites.

Reactivity DescriptorInformation ProvidedPredicted Reactivity for this compound
HOMO Energy and DistributionEnergy and location of the most available electrons; site for electrophilic attack.The nitrogen atom and the aromatic ring are likely sites for electrophilic attack.
LUMO Energy and DistributionEnergy and location of the lowest energy empty orbital; site for nucleophilic attack.The benzylic carbon and carbons of the cyclobutyl ring could be susceptible to nucleophilic attack under certain conditions.
Atomic Partial ChargesThe distribution of electron density across the atoms of the molecule.The nitrogen atom will carry a negative partial charge, making it a nucleophilic center.
Electrostatic Potential (ESP) MapA visual representation of the charge distribution on the molecule's surface.Red regions (negative potential) will be located around the nitrogen, while blue regions (positive potential) may be found on the amine proton and hydrogens of the cyclobutyl ring.

In Silico Design and Screening of Novel Cyclobutyl Scaffolds and Catalytic Systems

The insights gained from computational studies can be leveraged for the in silico design of new molecules with desired properties. By modifying the structure of this compound computationally and evaluating the properties of the resulting virtual compounds, researchers can prioritize synthetic efforts. This approach is particularly valuable in drug discovery and materials science. For instance, novel cyclobutyl scaffolds can be designed and screened for their potential to interact with a specific biological target. nih.govresearchgate.netvu.nlvu.nlresearchgate.net Similarly, computational methods can be used to design and optimize catalysts for reactions involving the this compound scaffold, for example, by predicting which catalyst will lead to the highest yield or stereoselectivity.

Future Research Directions and Unexplored Avenues for Cyclobutyl M Tolyl Methanamine Research

Discovery of Novel and Sustainable Synthetic Routes for Cyclobutyl Amine Derivatives

Current methods for synthesizing cyclobutylamine (B51885) derivatives can be complex and may not align with the principles of green chemistry. researchgate.netcalstate.edu A primary focus of future research will be the development of novel and sustainable synthetic pathways. researchgate.net This includes exploring innovative catalytic systems, such as those based on earth-abundant metals or organocatalysts, to facilitate more direct and efficient C-N bond formations. researchgate.net The implementation of flow chemistry and one-pot reactions is also a promising avenue to enhance safety, scalability, and atom economy, thereby reducing the environmental impact of synthesis. researchgate.net

Table 1: Comparison of Potential Future Synthetic Strategies for Cyclobutyl Amine Derivatives

Synthetic Strategy Potential Advantages Key Research Challenges
Catalytic C-H Amination High atom economy, direct functionalization Catalyst cost and stability, regioselectivity
Flow Chemistry Improved safety, scalability, and control Initial equipment investment, potential for clogging
Organocatalysis Use of non-toxic metal-free catalysts, milder reaction conditions Catalyst loading, reaction kinetics

| Tandem/One-Pot Reactions | Reduced waste, increased time and resource efficiency | Reagent and catalyst compatibility |

Exploration of Advanced Bioisosteric Replacements (excluding direct pharmaceutical/clinical applications)

The cyclobutyl group is a key determinant of the physicochemical properties of Cyclobutyl(m-tolyl)methanamine. Bioisosteric replacement, a strategy used to substitute one chemical moiety with another that has similar properties, offers a powerful tool for fine-tuning molecular characteristics for applications in materials science and agrochemistry. chem-space.comdomainex.co.uk Future studies will likely investigate the substitution of the cyclobutyl ring with other structural motifs, such as trifluoromethyl-cyclobutyl groups, to modulate properties like lipophilicity and metabolic stability. acs.orgacs.org The exploration of other strained ring systems, like bicyclo[1.1.1]pentane, as bioisosteres could also lead to novel compounds with unique three-dimensional structures and properties. nih.govnih.gov

Table 2: Potential Bioisosteric Replacements for the Cyclobutyl Group and Their Predicted Impact

Bioisosteric Replacement Potential Impact on Physicochemical Properties
Trifluoromethyl-cyclobutyl Increased lipophilicity, potential for enhanced metabolic stability
Oxetane Increased polarity and aqueous solubility nih.gov
Bicyclo[1.1.1]pentane Increased molecular rigidity and sp³ character

| Spirocycles | Introduction of conformational restriction and novel vector orientations |

Real-Time Mechanistic Elucidation using Advanced in situ Spectroscopic Techniques

A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of cyclobutylamines is essential for process optimization. youtube.com Traditional analytical methods often fall short in capturing the full picture of a reaction pathway. acs.org The application of advanced in situ spectroscopic techniques, such as NMR, FTIR, and Raman spectroscopy, allows for the real-time monitoring of reactions. rsc.orgresearchgate.netacs.org This provides invaluable data on reaction kinetics, transient intermediates, and the role of catalysts, ultimately enabling the rational design of more efficient and selective synthetic methods. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity for the study of compounds like this compound. pku.edu.cn These powerful computational tools can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes and identify optimal reaction conditions. acs.orgresearchgate.net Future research will focus on developing predictive models to guide the synthesis of novel cyclobutylamine derivatives with desired properties. acs.org By leveraging AI, researchers can accelerate the discovery process, reduce the need for extensive trial-and-error experimentation, and efficiently explore a much larger chemical space. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.